4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS number 1100319-02-5. Its molecular formula is CHINOSi, and it has a molecular weight of approximately 375.28 g/mol. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including potential applications in medicinal chemistry.
This compound is classified under heterocyclic compounds, specifically pyrrolopyrimidines. It is notable for its iodine substitution and the presence of a trimethylsilyl ether group, which can influence its chemical reactivity and biological properties. The compound is sourced from various suppliers, indicating its availability for research and development purposes.
The synthesis of 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity. The use of N,N-dimethylformamide as a solvent facilitates the solubility of reactants and enhances reaction kinetics. The purification step ensures that by-products are removed, allowing for high-purity final products suitable for further applications.
The molecular structure of 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolopyrimidine core with an iodine atom at the 4-position and a trimethylsilyl ether substituent at the 7-position. The presence of these groups contributes to the compound's unique properties.
This compound can participate in various chemical reactions typical of pyrrolopyrimidine derivatives, including nucleophilic substitutions and coupling reactions. For instance, it can undergo further halogenation or functionalization reactions depending on the conditions applied.
The reactivity profile of this compound allows it to be utilized as an intermediate in synthesizing more complex molecules or as a building block in drug discovery processes targeting specific biological pathways.
The mechanism of action for compounds like 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of biological pathways relevant in diseases such as cancer or neurodegenerative disorders.
While specific mechanistic data for this compound may not be extensively documented, similar pyrrolopyrimidine derivatives have been shown to exhibit activity against various kinases and other targets involved in cellular signaling pathways.
The chemical properties include stability under standard laboratory conditions but may vary based on functional group interactions. The presence of iodine can enhance reactivity towards nucleophiles.
4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine has potential applications in scientific research, particularly in medicinal chemistry as a precursor for developing novel therapeutic agents targeting specific diseases. Its structural features make it a candidate for further exploration in drug development pipelines aimed at treating conditions influenced by pyrrolopyrimidine derivatives.
The synthesis of 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1100319-02-5, MW: 375.28 g/mol) follows a sequential two-step strategy to achieve regioselective functionalization at the 4- and 7-positions of the heterocyclic core. The validated pathway begins with 4-iodo-7H-pyrrolo[2,3-d]pyrimidine as the primary scaffold. In the initial halogenation step, iodination occurs at the electron-rich C4 position of the pyrimidine ring, leveraging the inherent nucleophilicity of this site. This pre-halogenated intermediate then undergoes SEM-protected alkylation using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to install the acid-labile SEM group exclusively at the pyrrole nitrogen (N7). This sequence ensures optimal regiocontrol, as reversing the steps could lead to competing N-alkylation or C-iodination byproducts [2] [3]. The final product serves as a pivotal intermediate for synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling, where the iodine atom enables selective palladium-catalyzed coupling with boronic acids or esters [3].
Table 1: Synthetic Pathway for 4-Iodo-7-SEM-pyrrolo[2,3-d]pyrimidine
Step | Reactant | Reagent/Conditions | Product | Role |
---|---|---|---|---|
1 | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | K₂CO₃, DMF, RT, 0.5 hr | Activated anion intermediate | Base-mediated N7 deprotonation |
2 | Intermediate from Step 1 | SEM-Cl, DMF, RT, 6 hr | Target Compound (CAS 1100319-02-5) | N7-alkylation with SEM protection |
The SEM (2-(trimethylsilyl)ethoxymethyl) group is indispensable for this synthesis due to its dual characteristics: orthogonality to common transformations and mild deprotection kinetics. Its bulkiness directs SEM-Cl to favor alkylation at the less sterically hindered N7 nitrogen over the C4 position. The SEM group’s stability under basic and nucleophilic conditions permits subsequent reactions at the C4 iodine site without premature deprotection. Crucially, SEM can be removed using mild acidic conditions (e.g., trifluoroacetic acid) that leave the pyrrolopyrimidine core intact, unlike traditional protecting groups like THP (tetrahydropyranyl) or Bn (benzyl), which may require harsher conditions that risk core degradation. This selectivity is pivotal for synthesizing complex pharmaceuticals where the SEM-protected intermediate undergoes further C–C bond formation before deprotection [2] [6].
Solvent choice critically influences reaction efficiency and regioselectivity. Anhydrous DMF (N,N-dimethylformamide) is the solvent of record for both iodination and SEM alkylation due to its high polarity, which solubilizes ionic intermediates (e.g., the carbonate-generated anion), and its aprotic nature, which minimizes nucleophilic quenching. Though halogenation typically precedes SEM installation in published routes, iodination requires polar aprotic solvents (DMF or acetonitrile) to dissolve iodine sources. For SEM alkylation, potassium carbonate (K₂CO₃) acts as a mild base catalyst, generating the nucleophilic pyrrolopyrimidine anion at room temperature without overalkylation risks. Stronger bases like sodium hydride (NaH) could promote side reactions, while weaker bases fail to achieve complete conversion. Notably, no transition-metal catalysts are needed for this step, simplifying purification [2] [7].
Table 2: Solvent and Catalyst Impact on Alkylation Efficiency
Parameter | Optimized Choice | Alternative Options Tested | Effect of Deviation |
---|---|---|---|
Solvent | Anhydrous DMF | Acetonitrile, THF | Reduced solubility; slower kinetics |
Base Catalyst | K₂CO₃ (2 equiv) | NaH, Na₂CO₃ | Side products (O-alkylation); lower yield |
Temperature | 20–25°C (RT) | 0–5°C; 40–50°C | Incomplete reaction or decomposition |
Achieving the reported 80% yield requires precise control of three parameters:
Table 3: Key Optimization Parameters and Outcomes
Parameter | Optimized Value | Tested Range | Yield Impact | Purity Impact |
---|---|---|---|---|
SEM-Cl Equivalents | 1.0 equiv | 0.8–1.5 equiv | Max at 1.0 equiv | Purity ↓ >1.0 equiv |
Reaction Time | 6 hr | 2–12 hr | <60% at 2 hr | Degradation >10 hr |
K₂CO₃ Equivalents | 2.0 equiv | 1.0–3.0 equiv | <70% at 1.0 equiv | No change |
Post-reaction workup involves quenching with saturated aqueous NH₄Cl to neutralize excess base, followed by liquid-liquid extraction with ethyl acetate (3 × 10 mL per gram of crude product). The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude residue is purified via silica gel column chromatography using a stepped petroleum ether/ethyl acetate gradient (10:1 → 3:1 v/v). This gradient elution separates the target compound (Rf ≈ 0.3 in 3:1 PE/EA) from non-polar SEM-Cl residues and polar impurities. The product elutes as a yellow oil that solidifies upon cold storage, though it remains stable under refrigeration for months. Partitioning avoids SEM group cleavage that acidic/basic washes might induce. Final purity typically exceeds 95% when monitored by TLC or HPLC [2] [3].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8